molecular formula C13H8Br2N2 B13665758 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13665758
M. Wt: 352.02 g/mol
InChI Key: FQDHYIFFGCWOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of bromine atoms in the structure enhances its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 2-bromobenzaldehyde, followed by cyclization and bromination reactions. Common reagents used in these reactions include bromine, acetic acid, and various catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the bromine atoms.

    2-Phenylimidazo[1,2-a]pyridine: Similar structure but with a phenyl group instead of a bromophenyl group.

    8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine: A chlorinated analogue with similar reactivity and applications

Uniqueness: The presence of bromine atoms in 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic chemistry and pharmaceutical research, offering unique properties compared to its analogues .

Properties

Molecular Formula

C13H8Br2N2

Molecular Weight

352.02 g/mol

IUPAC Name

8-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8Br2N2/c14-10-5-2-1-4-9(10)12-8-17-7-3-6-11(15)13(17)16-12/h1-8H

InChI Key

FQDHYIFFGCWOPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Br)Br

Origin of Product

United States

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